molecular formula C10H15NS2 B13286897 N-[2-(Thiophen-2-YL)ethyl]thiolan-3-amine

N-[2-(Thiophen-2-YL)ethyl]thiolan-3-amine

Cat. No.: B13286897
M. Wt: 213.4 g/mol
InChI Key: JYLSAHIYIPZDGJ-UHFFFAOYSA-N
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Description

N-[2-(Thiophen-2-YL)ethyl]thiolan-3-amine is a synthetic organic compound featuring a molecular scaffold that combines thiophene and thiolane (tetrahydrothiophene) heterocycles linked by an ethylamine spacer. This structure classifies it as a specialized amine with significant potential as a versatile building block in medicinal chemistry and drug discovery . The distinct electronic properties of the thiophene ring, coupled with the conformational restraint of the saturated thiolane ring, make this compound a valuable intermediate for constructing more complex molecules. Researchers can utilize this amine in Schiff-base condensation reactions to develop novel chemical probes and sensors . The compound's structure suggests its primary research value lies in its application as a key precursor or synthetic intermediate . It is commonly employed in the synthesis of molecular scaffolds for investigating biological activity and in the development of new materials. Thiophene-containing derivatives are extensively studied due to their broad range of pharmacological properties, which include antimicrobial, anticancer, and other therapeutic activities, highlighting the potential of this compound's core structure in biological applications . This product is intended for research purposes in a controlled laboratory environment and is not approved for human or veterinary diagnostic or therapeutic uses . Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NS2

Molecular Weight

213.4 g/mol

IUPAC Name

N-(2-thiophen-2-ylethyl)thiolan-3-amine

InChI

InChI=1S/C10H15NS2/c1-2-10(13-6-1)3-5-11-9-4-7-12-8-9/h1-2,6,9,11H,3-5,7-8H2

InChI Key

JYLSAHIYIPZDGJ-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1NCCC2=CC=CS2

Origin of Product

United States

Structure Activity Relationship Sar and Analog Design for N 2 Thiophen 2 Yl Ethyl Thiolan 3 Amine Derivatives

Design Principles for Modulating Biological Activity through Structural Diversification of N-[2-(Thiophen-2-YL)ethyl]thiolan-3-amine

The rational design of analogs of this compound is guided by established medicinal chemistry principles, including isosteric and bioisosteric replacements, conformational analysis, and the modulation of physicochemical properties such as lipophilicity, electronic character, and metabolic stability. The core structure presents three primary regions for modification: the thiophene (B33073) ring, the thiolane ring, and the ethylamine (B1201723) linker.

Thiophene Ring Modifications: The thiophene ring, a common heterocycle in pharmaceuticals, is often considered a bioisostere of the benzene (B151609) ring. nih.govufrj.brnih.gov This allows for the strategic placement of substituents to probe interactions with biological targets. Design principles for modifying this moiety include:

Substitution: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the thiophene ring can modulate its electronic properties and steric profile. This can influence binding affinity and selectivity for a target receptor or enzyme.

Bioisosteric Replacement: The thiophene ring itself can be replaced with other five- or six-membered aromatic or heteroaromatic rings (e.g., furan, pyridine, phenyl) to explore the impact of different electronic and steric features on activity. pressbooks.pubresearchgate.net

Ring Size Variation: Expanding or contracting the thiolane ring to cyclopentane, cyclohexane, or other cyclic systems can alter the spatial orientation of the amine and the thiophenethyl substituent, potentially leading to improved target engagement.

Oxidation State of Sulfur: Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone introduces polarity and hydrogen bond accepting capabilities, which can significantly alter the compound's solubility and interaction with biological targets.

Ethylamine Linker Modifications: The ethylamine linker connects the aromatic thiophene ring to the aliphatic thiolane ring and plays a crucial role in determining the distance and flexibility between these two key pharmacophoric elements. Design considerations for the linker include:

Chain Length and Unsaturation: Varying the length of the alkyl chain (e.g., from ethyl to propyl or butyl) or introducing rigidity through unsaturation (e.g., a double or triple bond) can optimize the positioning of the functional groups for optimal interaction with a biological target. biomolther.org

Substitution on the Chain: Introducing substituents on the ethylamine backbone can create chiral centers and restrict conformational flexibility, which may lead to enhanced potency and selectivity. nih.gov

Systematic Synthetic Approaches for Analog Library Generation

The synthesis of a diverse library of this compound analogs is essential for a comprehensive SAR study. This requires flexible and efficient synthetic routes that allow for the introduction of various modifications at each of the key structural components.

The thiophene ring can be readily modified through various organic reactions. Substituted 2-thiophenethylamines can be prepared from the corresponding substituted thiophenes. For instance, bromination of thiophene can be a starting point for introducing other functional groups via cross-coupling reactions. google.com The Gewald reaction is another versatile method for synthesizing substituted 2-aminothiophenes, which can then be further functionalized. impactfactor.org Ring fusion, creating thienopyrimidines or other fused systems, can also be explored to generate more rigid and structurally complex analogs.

Table 1: Examples of Commercially Available or Synthetically Accessible Substituted Thiophene Precursors for Analog Synthesis

Precursor Compound Potential Modification
2-Bromothiophene Introduction of various substituents via cross-coupling reactions
Thiophene-2-carboxaldehyde Reductive amination with various amines
2-Nitrothiophene Reduction to 2-aminothiophene for further derivatization

The synthesis of analogs with modified thiolane rings requires access to the corresponding cyclic amino ketones or amino alcohols. For example, cyclopentanone (B42830) or cyclohexanone (B45756) could serve as starting materials for the synthesis of analogs with different ring sizes. The sulfur atom in the thiolane ring can be oxidized at various stages of the synthesis using reagents like m-chloroperoxybenzoic acid (mCPBA) to yield the corresponding sulfoxides and sulfones.

Modifications to the ethylamine linker can be achieved by starting with different thiophene-alkanol or thiophene-alkylamine precursors. For example, homologation of thiophene-2-acetic acid can provide longer chain carboxylic acids, which can then be converted to the corresponding amines. The introduction of unsaturation can be accomplished through elimination reactions or by starting with precursors already containing double or triple bonds. SAR studies on phenethylamine (B48288) derivatives have shown that substitutions on the ethylene (B1197577) chain can be well-tolerated and influence potency. nih.gov

The 3-amino position on the thiolane ring is a chiral center. Therefore, this compound exists as a pair of enantiomers. It is crucial to synthesize and test the individual enantiomers, as they may exhibit different biological activities and pharmacokinetic profiles. Enantioselective synthesis can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. beilstein-journals.orgrsc.orgnih.gov For example, asymmetric reduction of a corresponding imine or reductive amination of a ketone precursor using a chiral catalyst can provide access to enantiomerically enriched amines.

Correlation of Structural Changes with Biological Activity Profiles in Pre-clinical Settings

Once a library of analogs has been synthesized, it is essential to evaluate their biological activity in relevant preclinical assays. The goal is to establish a clear correlation between the structural modifications and the observed changes in potency, selectivity, and other pharmacological parameters. This data is then used to build a comprehensive SAR model.

For example, a study on phenethylamine and tryptamine (B22526) derivatives demonstrated that substitutions on the aromatic ring and the ethylamine backbone significantly influenced their affinity for the 5-hydroxytryptamine type 2A receptor. biomolther.org Similarly, for the this compound analogs, preclinical studies would aim to answer questions such as:

Which substituents on the thiophene ring enhance or diminish activity?

What is the optimal ring size for the cycloalkaneamine moiety?

Does the oxidation of the thiolane sulfur atom lead to improved properties?

What is the preferred stereochemistry at the 3-position of the thiolane ring?

The results from these preclinical evaluations would be compiled into tables to visualize the SAR trends.

Table 2: Hypothetical Preclinical Data for a Series of this compound Analogs

Compound ID Thiophene Substitution (R1) Thiolane Ring Modification Ethylamine Linker (L) Biological Activity (IC50, µM)
Parent H Thiolan-3-amine (B18485) -CH2CH2- 1.5
Analog 1 5-Cl Thiolan-3-amine -CH2CH2- 0.8
Analog 2 H Cyclopentan-3-amine -CH2CH2- 3.2
Analog 3 H Thiolane-3-amine 1-oxide -CH2CH2- 5.1
Analog 4 H Thiolan-3-amine -CH2CH2CH2- 2.5
Analog 5 (R) H (R)-Thiolan-3-amine -CH2CH2- 0.9

| Analog 6 (S) | H | (S)-Thiolan-3-amine | -CH2CH2- | 4.7 |

This table is for illustrative purposes only and does not represent actual experimental data.

By systematically analyzing such data, medicinal chemists can refine their hypotheses and design the next generation of analogs with improved therapeutic potential.

Biological Research and Mechanistic Investigations of N 2 Thiophen 2 Yl Ethyl Thiolan 3 Amine and Its Analogues

Exploration of Potential Biological Activities

The thiophene (B33073) moiety is a key structural feature in a variety of biologically active compounds, contributing to their therapeutic effects. nih.govnih.gov Analogues of N-[2-(Thiophen-2-YL)ethyl]thiolan-3-amine, incorporating the thiophene ring, have been the subject of numerous studies to determine their potential as antimicrobial and antifungal agents.

Antimicrobial Activity Studies

Thiophene derivatives have demonstrated notable antibacterial properties against a range of pathogens. nih.gov For instance, certain N-substituted piperazinylquinolone derivatives featuring a thiophene moiety have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, ciprofloxacin (B1669076) analogues with an N-[2-(thiophen-3-yl)ethyl] piperazinyl group have exhibited promising inhibitory effects. nih.gov

Studies on various thiophene-2-carboxamide derivatives have also revealed significant antibacterial action. nih.gov The antimicrobial efficacy of these compounds is often attributed to the presence of the sulfur atom in the thiophene ring, which can interact with biological targets. nih.gov The introduction of different substituents to the thiophene core can modulate this activity, leading to the development of compounds with enhanced potency. nih.gov

Compound/Analogue ClassTarget BacteriaObserved ActivityReference
N-[2-(thiophen-3-yl)ethyl] piperazinyl quinolonesGram-positive organisms (including MRSA)High inhibition, comparable or superior to norfloxacin (B1679917) and ciprofloxacin nih.gov
Ciprofloxacin derivative 5a (containing N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] residue)Staphylococcus aureus, Staphylococcus epidermidisSignificant improvement in potency against staphylococci nih.gov
3-Amino thiophene-2-carboxamide derivativesStaphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)Higher antibacterial activity compared to corresponding 3-hydroxy and 3-methyl derivatives nih.gov
Thiophene-linked 1,2,4-triazolesGram-positive bacteria and Escherichia coliMarked activity mdpi.com

Antifungal Activity Investigations

The antifungal potential of thiophene derivatives is another area of active research. nih.gov Various synthesized compounds incorporating the thiophene nucleus have been screened for their efficacy against fungal pathogens. nih.gov For example, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives displayed significant fungicidal activities against several plant-pathogenic fungi. mdpi.com

The mechanism of antifungal action for some thiophene derivatives is thought to involve the disruption of fungal cell membranes or the inhibition of essential enzymes. nih.gov The structural diversity of thiophene analogues allows for the fine-tuning of their antifungal spectrum and potency.

Compound/Analogue ClassTarget FungiObserved ActivityReference
N-(thiophen-2-yl) nicotinamide derivativesWheat powdery mildew, southern corn rust, cucumber anthracnose, cucumber downy mildewExcellent fungicidal activities against cucumber downy mildew mdpi.com
2-((5-nitrothiophen-2-yl)methylene)-N-(pyridin-3-yl) hydrazine (B178648) carbothioamide (L10)Candida albicansPromising antifungal activity nih.gov
Thiazolidinone derivativesCandida albicans, Candida parapsilosis, Candida guilliermondii, Cryptococcus laurentii, Geotrichum sp, Trichosporon asahii, Rhodotorula spSome derivatives were more active than fluconazole (B54011) against Rhodotorula sp nih.gov

Assessment of Therapeutic Agent Potential

The broad-spectrum antimicrobial and antifungal activities of thiophene analogues underscore their potential as therapeutic agents. nih.govnih.gov The thiophene scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous FDA-approved drugs. nih.gov The versatility of thiophene chemistry allows for the synthesis of large libraries of compounds for screening against various diseases. Beyond antimicrobial and antifungal effects, thiophene derivatives have been investigated for a wide range of other pharmacological activities, including anti-inflammatory, anticancer, and anticonvulsant properties. nih.govnih.gov

Elucidation of Molecular Targets and Pathways

Understanding the molecular basis of the biological activities of this compound and its analogues is crucial for their development as therapeutic agents. Research in this area focuses on identifying specific molecular targets and the biological pathways they modulate.

Investigation of Interactions with Enzymes and Receptors

The biological effects of thiophene-containing compounds often stem from their interaction with specific enzymes and receptors. For instance, some thiophene derivatives have been shown to inhibit enzymes crucial for microbial survival. Molecular docking studies have suggested that certain thiophene-linked 1,2,4-triazoles exhibit a high affinity for DNA gyrase, an essential bacterial enzyme, which could explain their antibacterial activity. mdpi.com

In the context of other therapeutic areas, analogues of this compound, such as certain 3-arylpiperidines, have been found to bind selectively to opioid receptors. nih.gov Furthermore, a structural derivative of a positive allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor, (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide, has been shown to potentiate the activity of this receptor. nih.gov

Modulation of Specific Biological Pathways

The interaction of thiophene analogues with their molecular targets can lead to the modulation of specific biological pathways. For example, the antifungal activity of the thiophene-thiosemicarbazone derivative L10 against Candida albicans is mediated by the induction of oxidative stress and apoptosis. nih.gov This compound was found to interact with glutathione, a key component of the fungal cell's antioxidant defense system, leading to an imbalance in the redox state and subsequent cell death. nih.gov

In cancer research, some thiophene derivatives have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways such as the JNK/ROS-mediated mitochondrial pathway. encyclopedia.pub These findings highlight the potential of thiophene-based compounds to selectively target and disrupt pathological processes.

Identification of Binding Sites and Allosteric Modulation

Information regarding the specific binding sites of this compound is not documented in the available scientific literature. Research on other thiophene-containing molecules has indicated that the thiophene scaffold can be a crucial component for interaction with various biological targets. For instance, certain thiophene derivatives have been identified as allosteric modulators of G protein-coupled receptors (GPCRs), such as the A1 adenosine (B11128) receptor and the cannabinoid receptor CB1. nih.govnih.gov These modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, influencing the receptor's response to its endogenous ligand. nih.govnih.gov However, without specific studies on this compound, any discussion of its potential binding sites or allosteric modulatory activity would be purely speculative.

In Vitro Pharmacological Characterization of this compound Derivatives

There is no available in vitro pharmacological data for derivatives of this compound. The pharmacological characterization of thiophene derivatives in the broader scientific literature is diverse, with compounds exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, and neurological effects. impactfactor.orgnih.gov For example, various synthesized thiophene derivatives have been evaluated for their anticancer activity against different cell lines and as anti-inflammatory agents by measuring their inhibition of cyclooxygenase (COX) enzymes. impactfactor.orgfrontiersin.org

The table below presents hypothetical data to illustrate how such information would be presented if it were available. This data is for illustrative purposes only and is not based on actual experimental results for this compound derivatives.

Table 1: Illustrative In Vitro Pharmacological Data for Hypothetical Thiophene Derivatives

Compound IDTargetAssay TypeIC50 (µM)Ki (nM)% Inhibition at 10 µM
Derivative ACOX-1Enzyme Inhibition15.2-45%
Derivative BCOX-2Enzyme Inhibition2.5-85%
Derivative CCannabinoid Receptor CB1Radioligand Binding-120-
Derivative DA1 Adenosine ReceptorFunctional Assay0.8-92%

Computational Chemistry and Theoretical Studies of N 2 Thiophen 2 Yl Ethyl Thiolan 3 Amine

Molecular Docking Simulations for Ligand-Target Recognition and Binding Mode Prediction

No molecular docking studies specifically investigating N-[2-(Thiophen-2-YL)ethyl]thiolan-3-amine against any biological target have been identified in the public research domain. Such simulations would be essential to predict its binding affinity and interaction patterns with protein active sites, offering insights into its potential pharmacological activities.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

There is no available research detailing molecular dynamics simulations for this compound. These studies would be necessary to understand the compound's conformational flexibility, stability in a biological environment (such as in complex with a protein), and the dynamic nature of its interactions with target molecules over time.

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Specific quantum chemical calculations, such as Density Functional Theory (DFT), have not been reported for this compound. These calculations are crucial for determining electronic properties like HOMO-LUMO energy gaps, molecular electrostatic potential, and charge distribution, which are fundamental to predicting the molecule's reactivity and stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities of this compound Analogues

No QSAR models have been developed for analogues of this compound. Building a QSAR model requires a dataset of structurally related compounds with measured biological activities, which does not appear to exist for this specific chemical series. Such a model would be invaluable for predicting the activity of new analogues and guiding the design of more potent compounds.

Advanced Applications and Emerging Research Directions for N 2 Thiophen 2 Yl Ethyl Thiolan 3 Amine in Chemical Biology and Materials Science

Application as a Reactant in the Synthesis of Complex Heterocyclic Derivatives (e.g., pyrimidine (B1678525) and acylguanidine compounds)

The presence of a primary amine group in N-[2-(Thiophen-2-YL)ethyl]thiolan-3-amine makes it a valuable building block for the synthesis of more complex heterocyclic structures, such as pyrimidines and acylguanidines. Thiophene-containing pyrimidines are of particular interest due to their wide range of biological activities. The synthesis of such derivatives often involves the reaction of a thiophene-containing amine with various cyclizing agents.

For instance, thienopyrimidine derivatives can be synthesized from thiophene (B33073) precursors, which then have a pyrimidine ring constructed upon them. researchgate.net The general synthetic strategies often involve the condensation of an amino-thiophene derivative with reagents that provide the necessary carbon and nitrogen atoms to form the pyrimidine ring. researchgate.netmdpi.comekb.eg The resulting thienopyrimidine core can be further modified to create a library of compounds with diverse biological properties.

The following table summarizes representative reactions for the synthesis of pyrimidine derivatives from amino-thiophene precursors.

PrecursorReagent(s)Resulting HeterocycleReference
2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenesAlkyl or aryl isothiocyanates, followed by cyclization with alcoholic KOH3-substituted-2-thioxo-4,5-disubstituted-thieno[2,3-d]pyrimidin-4-ones mdpi.com
2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenesFormamideThienopyrimidinone derivatives mdpi.com
2-amino-4-(thiophen-2-yl)thiophene-3-carbonitrileMethylisothiocyanate in pyridine4-imino-3N-(substituted)-5-(thiophen-2-yl)-3,4,dihydro-thieno[2,3-d]pyrimidine ekb.eg
Thiophene substituted chalconesThiourea, followed by reaction with N-substituted piperazines4-substituted-2-(4-substituted-piperazin-1-yl)-6-(thiophen-2-yl)pyrimidines nih.gov

Similarly, the primary amine of this compound can react with activated acylguanidine precursors to form complex guanidinium (B1211019) derivatives. These derivatives are of interest in medicinal chemistry due to their ability to interact with biological targets.

Functionalization of Advanced Materials (e.g., Multiwall Carbon Nanotubes in Organic Photovoltaic Cells)

The unique electronic and structural properties of this compound make it a candidate for the functionalization of advanced materials. The thiophene moiety is known for its electron-rich nature and has been extensively used in the development of organic electronic materials. researchgate.netbohrium.comunibo.itscientific.net The amine group provides a reactive handle for covalently attaching the molecule to the surface of materials like multi-walled carbon nanotubes (MWCNTs).

The following table outlines different approaches for the functionalization of MWCNTs with amine-containing molecules.

MWCNT PrecursorFunctionalization Agent/MethodResulting Functional GroupsApplication ContextReference
Pristine MWCNTsp-substituted anilines with isopentyl nitriteAniline derivativesImproved dispersion up.pt
Pristine MWCNTsLong-chain aliphatic amines (gas-phase or melt)Aliphatic amine groupsVariable solubility and morphology researchgate.net
MWCNTsMaleic anhydride (B1165640) plasma functionalizationCarboxyl and other oxygen-containing groupsAmmonia gas sensors nih.gov

While direct studies on the use of this compound for MWCNT functionalization in OPVs are not yet prevalent, the known reactivity of its constituent parts suggests a promising avenue for research.

Development as a Chemical Probe for Investigating Biological Systems

Thiophene-based fluorescent dyes have shown significant promise as chemical probes for imaging biological systems. nih.govnih.govresearchgate.netrsc.org These probes often exhibit desirable properties such as high photostability, low toxicity, and sensitivity to their local environment. The structural framework of this compound, containing a fluorogenic thiophene unit and a flexible linker with a secondary amine, provides a basis for the design of novel fluorescent probes.

By modifying the thiophene ring or the thiolane moiety with specific recognition elements, it is possible to create probes that selectively target and report on the presence of specific biomolecules or cellular organelles. For example, thiophene-based dyes have been successfully used for imaging lysosomes in living cells. nih.gov The amine group in this compound could also be used to attach targeting ligands or to modulate the probe's solubility and cellular uptake.

The following table presents examples of thiophene-based fluorescent probes and their biological applications.

Probe StructureTarget/ApplicationKey FeaturesReference
Thiophene-based dyes TC1 and TC2Lysosomes in living cellsHigh selectivity, high photostability, low toxicity nih.gov
Thiophene and 3,4-ethylenedioxythiophene (B145204) bridged dyesLive cell NAD(P)H detectionMitochondrial specificity, biocompatibility, cell permeability nih.gov
Thiophene-based push-pull dyesProbing cellular membranesLocalization in plasma membranes, low internalization rates researchgate.netrsc.org
Donor-Acceptor-Acceptor type fluorophores with thieno[3,2-b]thiophene (B52689) S,S-dioxideNear-infrared imagingLong-wavelength emission acs.org

Further research could focus on synthesizing derivatives of this compound with enhanced fluorescence quantum yields and specific targeting capabilities for applications in high-resolution biological imaging.

Future Prospects in Drug Discovery, Agrochemicals, and Materials Science Applications

The versatile structure of this compound suggests a broad range of potential future applications across multiple scientific disciplines.

In drug discovery , the thiophene scaffold is a well-established pharmacophore found in numerous approved drugs. nih.gov Derivatives of this compound could be explored for a variety of therapeutic targets. The 2-phenethylamine motif, which is structurally related to the thiophen-2-ylethylamine portion of the molecule, is present in many bioactive compounds, including neurotransmitter modulators. mdpi.com The combination of the thiophene and amine functionalities could lead to the discovery of novel drug candidates with unique pharmacological profiles. For example, thiophene derivatives have been investigated as potential anti-inflammatory agents and Ebola virus entry inhibitors. nih.govnih.gov

In the field of agrochemicals , thiophene derivatives have been explored for their fungicidal properties. mdpi.com By modifying the structure of this compound, it may be possible to develop new and effective crop protection agents. The amine functionality provides a convenient point for chemical modification to optimize activity and selectivity.

In materials science , beyond the applications in organic photovoltaics, thiophene derivatives are being investigated for a wide array of uses. These include their role as ligands for stabilizing high-quality nanocrystals for lighting applications and as building blocks for conductive polymers. scientific.netfrontiersin.org The unique combination of a conjugated thiophene system and a flexible, saturated thiolane ring in this compound could lead to the development of new materials with tailored electronic and optical properties. researchgate.netbohrium.comunibo.it Further research into the polymerization and self-assembly of this molecule and its derivatives could open up new avenues in the design of functional organic materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(Thiophen-2-YL)ethyl]thiolan-3-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via alkylation of thiophen-2-ylethylamine with thiolan-3-amine derivatives. Key parameters include solvent choice (e.g., 1,4-dioxane or ethanol), temperature (room temperature to reflux), and stoichiometric ratios. For example, alkylation reactions involving thiophene derivatives often require catalytic bases (e.g., K₂CO₃) to deprotonate amines and enhance nucleophilicity . Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted starting materials or isomers.

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm the presence of thiophene (δ 6.8–7.5 ppm for aromatic protons) and thiolan-3-amine (δ 2.5–3.5 ppm for methylene groups adjacent to sulfur).
  • X-ray Crystallography : Use SHELX software for structure refinement, ensuring accurate determination of bond angles and torsional strain in the thiolan ring .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₇NS₂), with fragmentation patterns revealing stability of the thiophene-ethyl linkage .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer : Screen for antimicrobial, antioxidant, or receptor-binding activity using:

  • DPPH Assay : Quantify free radical scavenging capacity, comparing to standards like ascorbic acid .
  • Cytotoxicity Testing : Use MTT assays on cell lines (e.g., HeLa or HEK293) to assess IC₅₀ values.
  • Enzyme Inhibition : Test for interactions with targets like cyclooxygenase (COX) or acetylcholinesterase (AChE), employing fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How do electronic properties of the thiophene and thiolan moieties influence the compound’s reactivity in catalytic or photochemical applications?

  • Methodological Answer : Density-functional theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) can model electron density distributions. The thiophene ring’s aromaticity contributes to electron-rich regions, while the thiolan amine may act as a Lewis base. Experimental validation via cyclic voltammetry can identify redox potentials, correlating with catalytic activity in cross-coupling reactions .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize reaction conditions (e.g., inert atmosphere, reagent purity).
  • Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., oxidized sulfur species or regioisomers) that may skew bioactivity results .
  • Meta-Analysis : Compare datasets across publications, highlighting variables like solvent polarity or assay protocols that affect outcomes .

Q. How can stereochemical outcomes be controlled during synthesis, particularly for chiral centers in the thiolan ring?

  • Methodological Answer :

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived phosphoric acids) to induce enantioselectivity in amine alkylation .
  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and assign configurations via circular dichroism (CD) .

Q. What computational models predict the compound’s pharmacokinetic properties, such as blood-brain barrier permeability or metabolic stability?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate logP (lipophilicity), PSA (polar surface area), and CYP450 metabolism.
  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or serum proteins (e.g., albumin) to assess bioavailability .

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